molecular formula C6H3BrN2O B1272960 5-Bromo-2,1,3-benzoxadiazole CAS No. 51376-06-8

5-Bromo-2,1,3-benzoxadiazole

Cat. No.: B1272960
CAS No.: 51376-06-8
M. Wt: 199 g/mol
InChI Key: ZWDFFESFCIACQC-UHFFFAOYSA-N
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Description

5-Bromo-2,1,3-benzoxadiazole: is an organic compound with the molecular formula C6H3BrN2O and a molecular weight of 199.00 g/mol . It is a derivative of benzoxadiazole, where a bromine atom is substituted at the 5-position of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Mechanism of Action

Target of Action

Benzoxazole derivatives have been studied for their wide spectrum of pharmacological activities .

Mode of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The exact interaction of 5-Bromo-2,1,3-benzoxadiazole with its targets and the resulting changes are currently unknown and may be a subject of future research.

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad pharmacological activities

Result of Action

Benzoxazole derivatives have been reported to exhibit antimicrobial and anticancer activities . The specific effects of this compound at the molecular and cellular level are currently unknown and may be a subject of future research.

Biochemical Analysis

Biochemical Properties

5-Bromo-2,1,3-benzoxadiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, thereby impacting cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins . These interactions are crucial for understanding the compound’s overall impact on cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to changes in its efficacy and potency .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are crucial for determining the compound’s bioavailability and overall efficacy .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding how this compound exerts its effects within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,1,3-benzoxadiazole typically involves the bromination of 2,1,3-benzoxadiazole. One common method includes the reaction of 2,1,3-benzoxadiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2,1,3-benzoxadiazole undergoes nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-2,1,3-benzoxadiazole, 5-thiol-2,1,3-benzoxadiazole, or 5-alkoxy-2,1,3-benzoxadiazole can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: 5-Bromo-2,1,3-benzoxadiazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and functional materials.

Biology and Medicine: In biological research, this compound is used in the development of fluorescent probes and sensors. Its unique structure allows it to interact with biological molecules, making it useful in imaging and diagnostic applications.

Industry: In the industrial sector, this compound is employed in the production of polymers and advanced materials. It is also used in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Comparison with Similar Compounds

  • 5-Bromo-2,1,3-benzothiadiazole
  • 4,7-Dibromobenzo[c]-1,2,5-thiadiazole
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 4-Bromo-2,1,3-benzothiadiazole

Comparison: 5-Bromo-2,1,3-benzoxadiazole is unique due to the presence of an oxygen atom in the oxadiazole ring, which differentiates it from benzothiadiazole derivatives that contain sulfur. This structural difference influences the compound’s electronic properties and reactivity. For instance, benzoxadiazole derivatives are generally more electron-deficient compared to their benzothiadiazole counterparts, affecting their behavior in chemical reactions and applications in materials science .

Properties

IUPAC Name

5-bromo-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDFFESFCIACQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379966
Record name 5-bromo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51376-06-8
Record name 5-bromo-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2,1,3-benzoxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred solution of 5-bromobenzo[c][1,2,5]oxadiazole 1-oxide (6.0 g, 28.436 mmol) in ethanol (60 mL) was added triethyl phosphite (6.2 mL, 34.123 mmol) at RT under an inert atmosphere. The reaction mixture was then heated at 60° C. for 1 h., cooled to RT, diluted with hexane (100 mL) and stirred for 10 min. The precipitated solid was filtered off and the filtrate was concentrated in vacuo to obtain the crude product. The crude material was purified via silica gel column chromatography to afford 5-bromobenzo[c][1,2,5]oxadiazole (4.0 g, 71%) as a light yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 2
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 3
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 4
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 5
5-Bromo-2,1,3-benzoxadiazole
Reactant of Route 6
5-Bromo-2,1,3-benzoxadiazole

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